molecular formula C20H17FN2O4S B2663648 4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide CAS No. 946333-49-9

4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide

Cat. No. B2663648
CAS RN: 946333-49-9
M. Wt: 400.42
InChI Key: AFOOJOPNWNFHQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been described in the literature . New sugar hydrazones incorporating furan and/or 1,3,4-thiadiazole ring systems were synthesized by reaction of the corresponding hydrazide with different aldose sugars . Heterocyclization of the formed hydrazones afforded the derived acyclic nucleoside analogues possessing the 1,3,4-oxadiazoline as modified nucleobase via acetylation followed by the heterocyclization process .

Scientific Research Applications

Furan Derivatives in Medicinal Chemistry

Furan derivatives, such as the compound , have come to prominence within the last years as a source of renewable compounds with high applicability to different fields such as fuels and biochemical production . They are used in the pharmaceutical industries, as agricultural fungicides or nematocides, lubricants, resins, bleaching agents, food and beverage additives, wood modifiers or book preservatives, among other uses .

Suzuki–Miyaura Coupling

The compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation of Pinacol Boronic Esters

Pinacol boronic esters are highly valuable building blocks in organic synthesis. The compound could potentially be used in the protodeboronation of these esters .

Antibacterial Activity

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . They have been used to create numerous innovative antibacterial agents .

Anti-Tubercular Agents

The compound could potentially be used in the design and synthesis of potent anti-tubercular agents .

Fast Filtration

The compound, also known as “F2041-0105”, is particularly suitable for analytical procedures and tests involving large particles or gelatinous precipitates (e.g. metal hydroxides and sulphides) . It is used in metal (Pb) tests in water testing analysis, quantitative air pollution analysis, food industry, paper industry, etc .

Safety and Hazards

While specific safety and hazard information for “4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide” is not available, related compounds have been noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on “4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide” and related compounds could involve further exploration of their anticancer activity and potential applications in chemotherapy . Additionally, the synthesis of these compounds could be optimized and expanded to include a wider variety of functional groups .

properties

IUPAC Name

4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4S/c21-15-5-8-17(9-6-15)28(25,26)22-16-7-10-18-14(13-16)3-1-11-23(18)20(24)19-4-2-12-27-19/h2,4-10,12-13,22H,1,3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOOJOPNWNFHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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